6-Azido-3-methylhex-3-en-2-one
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Overview
Description
6-Azido-3-methylhex-3-en-2-one is an organic compound characterized by the presence of an azido group (-N₃) attached to a hexenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-3-methylhex-3-en-2-one typically involves the introduction of an azido group to a suitable precursor. One common method is the reaction of 3-methylhex-3-en-2-one with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out under mild conditions to avoid decomposition of the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potential explosiveness of azido compounds .
Chemical Reactions Analysis
Types of Reactions
6-Azido-3-methylhex-3-en-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group.
Lithium Aluminum Hydride (LiAlH₄): Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed by reduction of the azido group.
Triazoles: Formed by cycloaddition reactions with alkynes.
Scientific Research Applications
6-Azido-3-methylhex-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Azido-3-methylhex-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo nucleophilic substitution, leading to the formation of new compounds. Additionally, the compound can participate in cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the electron-withdrawing nature of the azido group, which activates the molecule towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
3-Azido-2-butanone: Another azido ketone with similar reactivity.
6-Azido-2-hexanone: A structurally related compound with an azido group on a different position.
Azidothymidine (AZT): A nucleoside analog with an azido group, used in antiviral therapy.
Uniqueness
6-Azido-3-methylhex-3-en-2-one is unique due to its specific structure, which combines an azido group with a hexenone backbone. This combination imparts distinct reactivity and potential for diverse applications in various fields of research .
Properties
CAS No. |
823805-88-5 |
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Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
6-azido-3-methylhex-3-en-2-one |
InChI |
InChI=1S/C7H11N3O/c1-6(7(2)11)4-3-5-9-10-8/h4H,3,5H2,1-2H3 |
InChI Key |
LDIRFQQAZWXUBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCN=[N+]=[N-])C(=O)C |
Origin of Product |
United States |
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